molecular formula C24H18BNO2 B591700 (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid CAS No. 1240963-55-6

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Cat. No. B591700
Key on ui cas rn: 1240963-55-6
M. Wt: 363.223
InChI Key: CFZRUXMJHALVPF-UHFFFAOYSA-N
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Patent
US09159942B2

Procedure details

In a 300-mL three-neck flask was put 8.0 g (20 mmol) of the 3-(4-bromophenyl)-9-phenyl-9H-carbazole obtained in Reaction Scheme (b-1), the atmosphere in the flask was replaced with nitrogen, 100 mL of dehydrated tetrahydrofuran (abbreviation: THF) was then added to the flask, and the temperature was lowered to −78° C. Into this mixture solution, 15 mL (24 mmol) of a 1.65 mol/L n-butyllithium hexane solution was dropped, and the mixture solution with the n-butyllithium hexane solution added was stirred for 2 hours. To this mixture, 3.4 mL (30 mmol) of trimethyl borate was added, and the mixture with the trimethyl borate added was stirred at −78° C. for 2 hours and at room temperature for 18 hours. After the reaction, 1M diluted hydrochloric acid was added to this reaction solution until the solution became acid, and the solution with the diluted hydrochloric acid added was stirred for 7 hours. This solution was subjected to ethyl acetate extraction, and the obtained organic layer was washed with a saturated saline. After the washing, magnesium sulfate was added to the organic layer to adsorb moisture. This suspension was filtered, and the obtained filtrate was concentrated, and hexane was added thereto. The mixture was irradiated with supersonic waves and then recrystallized, so that 6.4 g of a target substance was obtained as a white powder in a yield of 88%. A reaction scheme of Step 2 is shown in (b-2) given below.
Quantity
8 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]3[N:12]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[C:13]4[C:18]([C:19]=3[CH:20]=2)=[CH:17][CH:16]=[CH:15][CH:14]=4)=[CH:4][CH:3]=1.CCCCCC.C([Li])CCC.[B:38]([O:43]C)(OC)[O:39]C.Cl>O1CCCC1>[C:21]1([N:12]2[C:11]3[CH:10]=[CH:9][C:8]([C:5]4[CH:4]=[CH:3][C:2]([B:38]([OH:43])[OH:39])=[CH:7][CH:6]=4)=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1
Step Two
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Four
Name
Quantity
3.4 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300-mL three-neck flask was put
ADDITION
Type
ADDITION
Details
was then added to the flask
CUSTOM
Type
CUSTOM
Details
was lowered to −78° C
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 2 hours and at room temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added to this reaction solution until the solution
STIRRING
Type
STIRRING
Details
was stirred for 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
This solution was subjected to ethyl acetate extraction
WASH
Type
WASH
Details
the obtained organic layer was washed with a saturated saline
ADDITION
Type
ADDITION
Details
After the washing, magnesium sulfate was added to the organic layer
FILTRATION
Type
FILTRATION
Details
This suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
ADDITION
Type
ADDITION
Details
hexane was added
CUSTOM
Type
CUSTOM
Details
The mixture was irradiated with supersonic waves
CUSTOM
Type
CUSTOM
Details
recrystallized, so that 6.4 g of a target substance
CUSTOM
Type
CUSTOM
Details
was obtained as a white powder in a yield of 88%
CUSTOM
Type
CUSTOM
Details
A reaction scheme of Step 2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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